Methyl 5-(1,3-dioxolan-2-YL)nicotinate
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Overview
Description
Methyl 5-(1,3-dioxolan-2-YL)nicotinate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol This compound is a derivative of nicotinic acid, where the nicotinate moiety is esterified with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(1,3-dioxolan-2-YL)nicotinate can be synthesized through a multi-step process involving the esterification of nicotinic acid with 1,3-dioxolane. The reaction typically involves the use of a strong acid catalyst, such as toluenesulfonic acid, in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient water removal techniques to ensure high yields and purity of the final product. The use of advanced purification methods, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,3-dioxolan-2-YL)nicotinate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Methyl 5-(1,3-dioxolan-2-YL)nicotinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 5-(1,3-dioxolan-2-YL)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the induction of vasodilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers .
Comparison with Similar Compounds
Methyl 5-(1,3-dioxolan-2-YL)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
2-methylene-1,3-dioxepane (MDO): A cyclic ketene acetal used in the synthesis of degradable polymers.
5,6-benzo-2-methylene-1,3-dioxepane (BMDO): Another cyclic ketene acetal used in polymer synthesis.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 5-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-9(12)7-4-8(6-11-5-7)10-14-2-3-15-10/h4-6,10H,2-3H2,1H3 |
InChI Key |
FKLZKAZKCHDJOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2OCCO2 |
Origin of Product |
United States |
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